molecular formula C8H12O3 B3228438 trans,trans-3-Hydroxyocta-4,6-dienoic acid CAS No. 1263035-70-6

trans,trans-3-Hydroxyocta-4,6-dienoic acid

Cat. No. B3228438
CAS RN: 1263035-70-6
M. Wt: 156.18 g/mol
InChI Key: PUQBMOSUDAFZDM-MQQKCMAXSA-N
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Description

Trans,trans-3-Hydroxyocta-4,6-dienoic acid, also known as 3-HOD, is a naturally occurring fatty acid found in various plant and animal tissues. It has been identified as a potent bioactive compound with numerous potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of trans,trans-3-Hydroxyocta-4,6-dienoic acid is not fully understood, but it is thought to involve the inhibition of inflammatory cytokines and the activation of antioxidant pathways. Studies have shown that trans,trans-3-Hydroxyocta-4,6-dienoic acid can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and can increase the expression of antioxidant enzymes such as SOD and GPx.
Biochemical and Physiological Effects
Trans,trans-3-Hydroxyocta-4,6-dienoic acid has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose tolerance, and reduce the risk of cardiovascular disease. It has also been shown to have anti-cancer properties, and has been investigated for use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of trans,trans-3-Hydroxyocta-4,6-dienoic acid is its high purity and bioactivity, which makes it an ideal compound for use in laboratory experiments. However, one of the limitations of trans,trans-3-Hydroxyocta-4,6-dienoic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are numerous future directions for research into trans,trans-3-Hydroxyocta-4,6-dienoic acid. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, arthritis, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of trans,trans-3-Hydroxyocta-4,6-dienoic acid and its effects on various biochemical and physiological pathways.

Scientific Research Applications

Trans,trans-3-Hydroxyocta-4,6-dienoic acid has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been investigated for use in the treatment of various diseases such as arthritis, diabetes, and cardiovascular disease.

properties

IUPAC Name

(4E,6E)-3-hydroxyocta-4,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-3-4-5-7(9)6-8(10)11/h2-5,7,9H,6H2,1H3,(H,10,11)/b3-2+,5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBMOSUDAFZDM-MQQKCMAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-3-Hydroxyocta-4,6-dienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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